molecular formula C31H28N2O9S3 B11042133 Tetramethyl 5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11042133
M. Wt: 668.8 g/mol
InChI Key: ZDNLZFUBNNEFTP-UHFFFAOYSA-N
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Description

This compound is characterized by its spirocyclic structure, which includes multiple functional groups such as carbamoyl, dithiole, and tetracarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable dithiole precursor with a quinoline derivative under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the phenylcarbamoyl group and the tetracarboxylate moieties. This can be done through nucleophilic substitution reactions, where appropriate reagents such as phenyl isocyanate and dimethyl oxalate are used.

    Final Modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and minimize by-products.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbamoyl groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various interactions, such as:

    Binding to Enzymes: The phenylcarbamoyl group can interact with enzyme active sites, potentially inhibiting their activity.

    Modulating Signaling Pathways: The compound may influence cellular signaling pathways by interacting with receptors or other signaling molecules.

    Inducing Cellular Responses: The presence of multiple reactive groups allows the compound to induce oxidative stress or other cellular responses, leading to its biological effects.

Comparison with Similar Compounds

Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as spirocyclic dithioles, quinoline derivatives, and carbamoyl-substituted molecules.

    Uniqueness: The combination of spirocyclic structure, multiple functional groups, and potential biological activities makes this compound unique. Its structural complexity and versatility in chemical reactions set it apart from simpler analogs.

Properties

Molecular Formula

C31H28N2O9S3

Molecular Weight

668.8 g/mol

IUPAC Name

tetramethyl 5',5'-dimethyl-6'-(phenylcarbamoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H28N2O9S3/c1-30(2)24-19(17-14-10-11-15-18(17)33(30)29(38)32-16-12-8-7-9-13-16)31(20(25(34)39-3)21(43-24)26(35)40-4)44-22(27(36)41-5)23(45-31)28(37)42-6/h7-15H,1-6H3,(H,32,38)

InChI Key

ZDNLZFUBNNEFTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)NC4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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